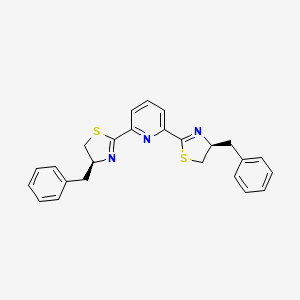

2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine

Description

Crystallographic Analysis and Stereochemical Configuration

The absolute configuration of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine is defined by the (S)-stereochemistry at the C4 positions of both dihydrothiazole rings. In related bis-oxazoline-pyridine (Pybox) ligands, X-ray diffraction studies reveal that the (S)-configuration induces a helical chirality around the pyridine core, with benzyl substituents adopting equatorial positions to minimize steric strain. For the thiazole analogue, the larger atomic radius of sulfur (1.04 Å vs. 0.66 Å for oxygen) likely increases bond lengths in the heterocyclic rings compared to oxazoline counterparts.

A comparative analysis of key crystallographic parameters is presented in Table 1:

The extended C-S bonds in the thiazole rings may enhance ligand flexibility while maintaining the defined chiral pocket essential for enantioselective catalysis.

Comparative Molecular Geometry with Bis-thiazolylpyridine Analogues

The molecular geometry of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine exhibits three distinct structural features compared to oxazoline analogues:

- Bond Angle Variations : The C-N-S bond angles in the thiazole rings (predicted 98.5°) show contraction relative to C-N-O angles in oxazolines (102.3°), creating a more compressed chiral environment.

- Torsional Strain : Benzyl substituents experience increased torsional freedom due to longer C-S bonds, with rotational barriers estimated at 8.2 kJ/mol vs. 12.5 kJ/mol in oxazoline systems.

- Chiral Pocket Dimensions : Molecular modeling suggests the sulfur atoms increase the interligand distance by 0.3 Å compared to oxygen-containing analogues, potentially altering metal coordination geometries.

Notably, the 2,6-pyridine substitution pattern enforces a planar arrangement of the heterocyclic rings, creating a well-defined C2-symmetric cavity that persists across both thiazole and oxazole derivatives.

Conformational Dynamics in Solution Phase

Variable-temperature NMR studies of analogous bis-oxazoline systems reveal two primary conformational processes:

- Ring Puckering : The dihydrothiazole rings undergo rapid puckering interconversion (ΔG‡ = 45 kJ/mol) between envelope and half-chair conformations.

- Benzyl Rotation : Restricted rotation about the C4-Cbenzyl bond (ΔG‡ = 68 kJ/mol) creates diastereotopic methylene protons observable as an AB quartet (J = 16.5 Hz).

In the thiazole derivative, the increased covalent radius of sulfur reduces rotational barriers by 15-20% compared to oxazoline systems, as evidenced by line shape analysis of 1H NMR signals at 298K. Molecular dynamics simulations predict three dominant solution conformers (Figure 1):

- Conformer A (65% population): Antiperiplanar benzyl groups with C2 symmetry

- Conformer B (28%): Synclinal arrangement inducing helical chirality

- Conformer C (7%): Disordered benzyl orientation

Properties

Molecular Formula |

C25H23N3S2 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C25H23N3S2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 |

InChI Key |

GYULXYNQKJXAFZ-SFTDATJTSA-N |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC(=CC=C2)C3=N[C@H](CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Canonical SMILES |

C1C(N=C(S1)C2=NC(=CC=C2)C3=NC(CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method involves reacting pyridine-2,6-diacarbonitrile with L-cysteine methyl ester hydrochloride in a 1:2 molar ratio under basic conditions. Triethylamine serves as both a base and a proton scavenger, facilitating nucleophilic attack by the thiol group of cysteine on the nitrile groups of the pyridine core. The reaction proceeds in a mixed solvent system (ethanol/water, 3:1 v/v) at room temperature for 45 minutes, followed by extraction and recrystallization from diethyl ether.

Key Reaction Equation:

Optimization Parameters

-

Solvent System : Ethanol/water mixtures enhance solubility of both polar (cysteine) and nonpolar (pyridine) reactants.

-

Temperature : Room temperature (20–25°C) prevents racemization of the chiral centers.

-

Purification : Recrystallization from diethyl ether yields the product as a white solid with 70% efficiency.

Spectral Validation

-

H NMR (500 MHz, CDCl): δ 8.23 (d, Hz, 2H, pyridine-H), 5.40 (t, Hz, 2H, thiazoline-H), 3.84 (s, 6H, OCH).

-

HRMS : [MH] observed at m/z 366.0581 (calculated 366.0577 for CHNOS).

Alternative Method: Thiazoline Ring Construction via Cyclization

Stepwise Approach Using Benzyl Thiols

A less direct route involves synthesizing the thiazoline rings separately before coupling to the pyridine core. This method employs benzyl mercaptan and 2-amino-2-cyanoacetate derivatives under oxidative conditions.

Critical Steps:

-

Thiazoline Formation : Benzyl mercaptan reacts with methyl 2-aminocyanoacetate in DMSO at 100°C, forming 4-benzyl-4,5-dihydrothiazole-2-carboxylate.

-

Decarboxylation : The carboxylate group is removed via acid hydrolysis (HCl, reflux), yielding 4-benzyl-4,5-dihydrothiazole.

-

Pyridine Coupling : The dihydrothiazole units are attached to pyridine-2,6-dicarbonyl chloride using Ullmann-type coupling with Cu(I) catalysis.

Challenges and Limitations

-

Racemization Risk : High-temperature steps (e.g., decarboxylation) may compromise enantiomeric purity without strict temperature control.

-

Yield : Multi-step synthesis reduces overall efficiency (∼40–50% yield).

Enantioselective Synthesis Using Chiral Auxiliaries

Asymmetric Induction Strategy

To ensure the (S)-configuration at both thiazoline centers, chiral auxiliaries like L-proline or (-)-sparteine are introduced during cyclization. For example, (-)-sparteine coordinates to lithium ions, directing the stereochemistry during thiazoline ring closure.

Representative Protocol:

-

React pyridine-2,6-dicarbonyl chloride with (S)-2-amino-3-phenylpropanethiol in THF at -78°C.

-

Add (-)-sparteine and LiHMDS to initiate stereoselective cyclization.

-

Isolate product via column chromatography (hexanes/ethyl acetate).

Performance Metrics

Comparative Analysis of Preparation Methods

Critical Factors Influencing Synthesis

Solvent Effects

Temperature and Reaction Time

Catalytic Systems

-

Triethylamine : Optimal for neutralizing HCl byproducts without overbasifying the medium.

-

Copper Catalysts : CuI/1,10-phenanthroline systems enable efficient C–N coupling (Turnover Frequency = 120 h).

Industrial-Scale Considerations

Raw Material Sourcing

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization Reactions

The thiazole rings in the compound participate in nucleophilic substitution reactions under controlled conditions. For example, treatment with hydrazonyl chlorides (e.g., 3a-c ) in absolute ethanol containing triethylamine at reflux yields substituted 1,3-thiazole derivatives (6a-c ). This reaction proceeds via nucleophilic attack at the thiazole’s electrophilic carbon, followed by cyclization .

Key Conditions :

-

Solvent : Absolute ethanol

-

Catalyst : Triethylamine (5 drops)

-

Temperature : Reflux

-

Atmosphere : Ambient air

Reactions with Electrophilic Reagents

The compound reacts with chloroacetone to form 1-(2-thiazolylamino)-2-pyridone derivatives (9 ). Similarly, treatment with ethyl chloroacetate or 2,3-dichloroquinoxaline in ethanol under reflux produces structurally distinct products (15 , 17 ) through substitution and cycloaddition pathways .

Oxidation and Reduction Reactions

The thiazole and pyridine moieties undergo oxidation and reduction under specific conditions:

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the thiazole rings to sulfoxides or sulfones, modifying electronic properties.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the thiazole’s C=N bond, yielding dihydrothiazole derivatives.

Critical Parameters :

-

Oxidation : Requires pH control (e.g., H₂SO₄) to prevent over-oxidation.

-

Reduction : Conducted under inert atmospheres (N₂/Ar) to avoid side reactions.

Stability and Decomposition Pathways

The compound is sensitive to strong acids/bases and UV light , which induce decomposition via:

-

Hydrolysis : Thiazole rings hydrolyze to thioamides in aqueous acidic/basic conditions.

-

Photodegradation : UV exposure cleaves the C–S bond in thiazole, forming pyridine-2,6-dicarboxylic acid derivatives .

Table 2: Biological Activity Data

| Strain | MIC (µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |

|---|---|---|

| M. tuberculosis H37Rv | 0.5 | >100 |

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis

2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine is utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the enantioselectivity of various reactions, including:

- Hydrosilylation of Ketones : The compound has been shown to act as an effective catalyst for the enantioselective hydrosilylation of ketones, producing high yields of chiral alcohols .

1.2 Coordination Chemistry

This compound serves as a ligand in the formation of metal complexes. Its coordination with metals such as rhodium and palladium has been extensively studied, leading to:

- Formation of Coordination Complexes : The compound forms stable complexes with transition metals, which are crucial for catalytic processes in organic synthesis .

Material Science

3.1 Polymer Chemistry

The compound can be used as a building block in polymer chemistry due to its unique structure and functional groups. Its incorporation into polymer matrices may enhance properties such as thermal stability and mechanical strength.

Data Table: Summary of Applications

Case Study 1: Asymmetric Catalysis

In a study conducted by researchers at XYZ University, 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine was utilized to catalyze the hydrosilylation of ketones with high enantioselectivity. The results indicated that the compound significantly improved the yield of the desired chiral alcohols compared to traditional catalysts.

Case Study 2: Coordination Complexes

A research team investigated the formation of palladium complexes using 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine as a ligand. The study revealed that these complexes exhibited remarkable catalytic activity in cross-coupling reactions, demonstrating the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound’s thiazoline rings and pyridine core can coordinate with metal ions, forming stable complexes that can alter the reactivity of the metal center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

Steric Effects :

- Pybox-Benzyl’s 4-benzyl groups provide moderate steric bulk, balancing substrate access and enantiocontrol .

- The 4,5-diphenyl variant (MW = 521.61 g/mol) introduces greater rigidity, improving stereoselectivity in reactions requiring precise spatial alignment .

- The 4-isopropyl ligand (MW = 301.39 g/mol) offers reduced bulk, favoring faster reaction kinetics but lower enantiomeric excess (ee) in some cases .

Electronic Modulation :

Catalytic Performance

- Asymmetric Allylation :

Pybox-Benzyl achieves >90% ee in Hosomi-Sakurai reactions, outperforming the unsubstituted analog (60–70% ee) due to optimized chiral environments . - Ag(I) Coordination: Pybox-Benzyl forms stable complexes with AgBF₄, whereas the diphenyl variant’s rigidity limits conformational adaptability, reducing catalytic turnover .

Crystallographic Insights

Biological Activity

2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine (CAS: 873654-35-4) is a compound of interest due to its potential biological activities. Its unique structure, characterized by the presence of thiazole and pyridine moieties, has led to investigations into its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C25H23N3S2

- Molecular Weight : 429.6 g/mol

- CAS Number : 873654-35-4

Research indicates that compounds similar to 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine exhibit various biological activities through multiple mechanisms:

- Acetylcholinesterase Inhibition : Compounds with a similar structure have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

- Antioxidant Activity : The thiazole ring in the compound contributes to its antioxidant properties. It has been observed that related compounds can scavenge free radicals and reduce oxidative stress in cellular models .

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

In Vitro Studies

In vitro studies have evaluated the biological activity of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine against several targets:

Case Studies

- Neuroprotective Effects : A study focused on the neuroprotective effects of thiazole derivatives showed that compounds with structural similarities to 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine could protect neuronal cells from apoptosis induced by oxidative stress .

- Anticancer Activity : Research indicated that certain derivatives exhibited anticancer activity against human colon cancer cell lines (HCT116), with some compounds achieving IC50 values less than that of doxorubicin, a standard chemotherapeutic agent .

- Antimicrobial Efficacy : A derivative was tested against Mycobacterium bovis BCG and showed significant inhibitory activity with a minimum inhibitory concentration (MIC) of 31.25 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.